molecular formula C19H26N2O3 B11532833 N'-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide

N'-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide

Katalognummer: B11532833
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: NCUHEHMHCHRRQQ-HMMYKYKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide is a synthetic organic compound characterized by its unique structural features This compound belongs to the class of hydrazones, which are known for their diverse chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide typically involves the condensation reaction between 3-methoxy-4-(2-propynyloxy)benzaldehyde and octanohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and propynyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy or propynyloxy groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Wirkmechanismus

The mechanism of action of N’-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-{3-Methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylene]isonicotinohydrazide
  • (E)-N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine

Uniqueness

N’-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide is unique due to the presence of both methoxy and propynyloxy groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C19H26N2O3

Molekulargewicht

330.4 g/mol

IUPAC-Name

N-[(E)-(3-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]octanamide

InChI

InChI=1S/C19H26N2O3/c1-4-6-7-8-9-10-19(22)21-20-15-16-11-12-17(24-13-5-2)18(14-16)23-3/h2,11-12,14-15H,4,6-10,13H2,1,3H3,(H,21,22)/b20-15+

InChI-Schlüssel

NCUHEHMHCHRRQQ-HMMYKYKNSA-N

Isomerische SMILES

CCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OCC#C)OC

Kanonische SMILES

CCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OCC#C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.